Technical Monograph: (4-Carboxybutyl-d4)triphenylphosphonium Bromide
Technical Monograph: (4-Carboxybutyl-d4)triphenylphosphonium Bromide
The following technical guide is structured to serve as an authoritative resource for researchers utilizing (4-Carboxybutyl-d4)triphenylphosphonium bromide (CAS 42932-63-8). It moves beyond basic product descriptors to explore the mechanistic, experimental, and analytical nuances required for high-integrity drug development and mass spectrometry applications.
High-Fidelity Deuterated Wittig Reagent for Prostaglandin Profiling
Executive Summary & Chemical Identity
(4-Carboxybutyl-d4)triphenylphosphonium bromide (TPP-d4) is a specialized stable isotope-labeled Wittig reagent. It is the deuterated analog of the standard precursor used to synthesize the
Its primary utility lies in the synthesis of deuterated internal standards for LC-MS/MS quantification. By introducing four deuterium atoms into the chemically inert region of the fatty acid side chain, TPP-d4 allows for the generation of analytes that retain identical chromatographic behavior to the target analyte while providing a distinct mass shift (+4 Da) for precise mass spectrometric quantification.
Chemical Constants
| Property | Specification |
| CAS Number | 42932-63-8 |
| Synonyms | TPP-d4; 5-Triphenylphosphoniovaleric acid-d4 bromide |
| Molecular Formula | |
| Molecular Weight | 447.34 g/mol |
| Isotopic Purity | |
| Solubility | DMSO (~5 mg/mL), Ethanol (~1 mg/mL), DMF (~5 mg/mL) |
| Appearance | White to off-white solid |
Mechanistic Architecture
The value of TPP-d4 is defined by its role in the Wittig Olefination . Unlike general labeling strategies, the placement of deuterium atoms at the C2 and C3 positions (relative to the carboxyl group) is a deliberate design choice to ensure metabolic and chemical stability .
The Design Logic (Why 2,2,3,3-d4?)
The IUPAC designation for the anion is 5-(triphenylphosphonio)pentanoate-2,2,3,3-d4 .
-
Structure:
-
Ylide Formation Site: The base deprotonates the carbon
to the phosphorus ( ). -
Label Retention: Because the deuterium atoms are located at
and , they are remote from the reactive ylide center ( ). This prevents Deuterium-Hydrogen exchange during the harsh basic conditions of ylide formation and avoids Kinetic Isotope Effects (KIE) that could alter reaction rates.
Reaction Pathway Visualization
The following diagram illustrates the conversion of TPP-d4 into a deuterated prostaglandin analogue via the Wittig mechanism.
Figure 1: Mechanistic pathway of TPP-d4 in Prostaglandin synthesis. The deuterium label (d4) remains on the non-reactive portion of the alkyl chain, ensuring label integrity.
Experimental Protocol: Z-Selective Wittig Olefination
Context: This protocol describes the synthesis of a deuterated Prostaglandin F2
Reagents & Preparation
-
Reagent A: (4-Carboxybutyl-d4)triphenylphosphonium bromide (dried in a vacuum desiccator over
for 24h). -
Base: Sodium Hexamethyldisilazide (NaHMDS), 1.0 M in THF. Note: NaHMDS is preferred over t-BuOK for cleaner impurity profiles in PG synthesis.
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from an SPS (Solvent Purification System).
Step-by-Step Workflow
Step 1: Ylide Generation (The "Instant Ylide" Method)
-
Charge a flame-dried, argon-purged 3-neck flask with TPP-d4 (1.0 equiv).
-
Add Anhydrous THF (concentration ~0.2 M).
-
Cool the suspension to 0°C in an ice/water bath.
-
Add NaHMDS (2.2 equiv) dropwise via syringe.
-
Why 2.2 equiv? The first equivalent deprotonates the carboxylic acid (forming the carboxylate). The second equivalent deprotonates the
-carbon to form the ylide.
-
-
Observation: The mixture will turn a characteristic deep orange/red color, indicating active ylide formation. Stir for 30–45 minutes.
Step 2: Coupling (Wittig Reaction)
-
Cool the ylide solution to -78°C (Dry ice/acetone bath).
-
Expert Insight: Low temperature is mandatory to favor the kinetic Z-alkene product over the thermodynamic E-alkene.
-
-
Dissolve the target Lactol (Aldehyde) (0.8 equiv) in minimal anhydrous THF.
-
Add the Lactol solution dropwise to the ylide over 15 minutes.
-
Allow the reaction to warm slowly to room temperature over 2 hours.
Step 3: Quench & Workup
-
Quench with saturated aqueous
or 1M Citric Acid (adjust pH to ~4–5). -
Extract with Ethyl Acetate (
). -
Dry organic layers over
and concentrate. -
Purification: The crude material will contain Triphenylphosphine oxide (TPPO). Use Flash Column Chromatography (Silica gel) with a gradient of Hexanes:Ethyl Acetate (often with 1% Acetic Acid) to isolate the pure deuterated prostaglandin.
Analytical Validation & Quality Control
Trust in an internal standard relies on its isotopic purity and lack of "cross-talk" (unlabeled
Mass Spectrometry Check
Before using the synthesized standard in quantification, perform a Product Ion Scan :
-
Parent Ion:
(Negative Mode ESI is typical for PGs). -
Shift Verification: The parent ion must show a +4 Da shift compared to the native analyte.
-
Fragment Confirmation: Confirm that the major fragments retaining the
-chain also exhibit the +4 Da shift. If the fragmentation cleaves the -chain, the daughter ion should match the native compound (verifying structural identity).
Isotopic Purity Calculation
Analyze the isotopic envelope. A high-quality standard should meet:
- abundance: > 99%[1]
- (native) abundance: < 0.1%
-
Why? Even trace amounts of
in your internal standard will cause false positives in low-concentration samples.
Storage & Stability
-
Hygroscopicity: Phosphonium salts are hygroscopic. Store under inert gas (Argon/Nitrogen).
-
Temperature: -20°C long-term storage.
-
Light: Protect from light to prevent slow degradation of the bromide salt.
References
-
Cayman Chemical. (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Insert.[1] Retrieved from
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Stork, G., et al. (1986).[1] "Radical cyclization-trapping in the synthesis of natural products. A simple, stereocontrolled route to prostaglandin F2 alpha."[1] Journal of the American Chemical Society, 108(20), 6384-6385.[1]
-
Zanoni, G., et al. (2013). "Recent advances in the synthesis of prostaglandins and thromboxanes." Chemical Society Reviews, 42, 6670-6670.[2]
-
Wermuth, C.G. (2009).[3] Patent WO2009141718A2: Process for the preparation of prostaglandin analogues.
-
CDN Isotopes. (4-Carboxybutyl-2,2,3,3-d4)triphenylphosphonium Bromide SDS. Retrieved from
